

# A Technical Guide to the Purity and Analysis of Linoleoyl Ethanolamide-d4

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## Compound of Interest

Compound Name: *Linoleoyl ethanolamide-d4*

Cat. No.: *B570264*

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This in-depth technical guide provides a comprehensive overview of the purity and certificate of analysis for **Linoleoyl ethanolamide-d4** (LEA-d4). LEA-d4 is a deuterated analog of Linoleoyl ethanolamide, an endogenous cannabinoid-like compound. It serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices by mass spectrometry-based methods.<sup>[1]</sup> Understanding the purity and analytical characterization of this standard is paramount for ensuring the validity and reproducibility of research findings.

## Chemical Identity and Specifications

**Linoleoyl ethanolamide-d4** is N-(2-hydroxyethyl-1,1,2,2-d4)-9Z,12Z-octadecadienamide. The deuterium atoms are located on the ethanolamine moiety, providing a distinct mass shift for mass spectrometric analysis.

Property	Value	Reference
CAS Number	1451194-69-6	[1]
Molecular Formula	C <sub>20</sub> H <sub>33</sub> D <sub>4</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	327.5 g/mol	[1][2]
Appearance	White to Off-white Solid	[3]
Storage	-20°C	[4]

## Purity and Certificate of Analysis Data

The purity of **Linoleoyl ethanolamide-d4** is typically assessed by a combination of chromatographic and spectroscopic techniques. Below is a summary of representative data from certificates of analysis.

Analytical Method	Purity Specification	Representative Results
High-Performance Liquid Chromatography (HPLC)	≥98%	99.2%[5]
Thin-Layer Chromatography (TLC)	≥98%	98%[5]
Deuterated Forms (d <sub>1</sub> -d <sub>4</sub> )	≥99%	Not specified
Mass Spectrometry (MS)	Conforms to structure	M+H: 328.3[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Conforms to structure	Conforms[5]

It is crucial for researchers to obtain the lot-specific certificate of analysis for the standard they are using to have the most accurate information.[2][3][6]

## Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the purity of **Linoleoyl ethanolamide-d4** and for its use as an internal standard.

## High-Performance Liquid Chromatography (HPLC)

While specific vendor protocols for the purity assessment of the neat material are not publicly available, a typical HPLC method for the analysis of related N-acylethanolamides can be adapted.

- Instrumentation: A standard HPLC system with a UV or mass spectrometric detector.
- Column: A C18 or a C6-Phenyl column, such as a Phenomenex Gemini C6-Phenyl (50 mm x 2.1 mm, 5  $\mu$ m), is suitable.[3][7]
- Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate) is commonly used.[3][7]
- Flow Rate: A flow rate of approximately 0.30 mL/min is often employed.[3][7]
- Detection: UV detection at a low wavelength (e.g., 205 nm) or, more specifically, mass spectrometric detection would be used.
- Sample Preparation: The **Linoleoyl ethanolamide-d4** standard is dissolved in a suitable organic solvent, such as ethanol or methanol, to a known concentration.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

**Linoleoyl ethanolamide-d4** is primarily used as an internal standard for the quantification of endogenous linoleoyl ethanolamide. The following protocol is based on established methods for the analysis of N-acylethanolamides in biological samples.[3][7]

- Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC or HPLC system.
- Sample Preparation (from plasma):
  - Spike the plasma sample with a known amount of **Linoleoyl ethanolamide-d4**.
  - Perform protein precipitation by adding a solvent like acetonitrile.

- Centrifuge the sample to pellet the precipitated proteins.
- The supernatant can be further purified using solid-phase extraction (SPE).
- Chromatographic Conditions:
  - Column: Phenomenex Gemini C6-Phenyl (50 mm x 2.1 mm, 5  $\mu$ m).[\[3\]](#)[\[7\]](#)
  - Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium formate.[\[3\]](#)[\[7\]](#)
  - Flow Rate: 0.30 mL/min.[\[3\]](#)[\[7\]](#)
- Mass Spectrometry Conditions:
  - Ionization: Positive ion electrospray ionization (ESI+).[\[3\]](#)[\[7\]](#)
  - Monitoring Mode: Selected Reaction Monitoring (SRM).[\[3\]](#)[\[7\]](#)
  - SRM Transition: For linoleoyl ethanolamide, the transition of  $[M+H]^+ \rightarrow m/z$  62 is monitored.[\[3\]](#)[\[7\]](#) A corresponding transition for **Linoleoyl ethanolamide-d4** would be monitored (e.g.,  $[M+H]^+ \rightarrow m/z$  66, accounting for the four deuterium atoms on the ethanolamine fragment).

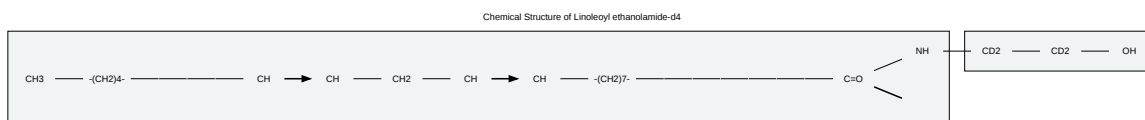
## Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of N-acylethanolamides by GC can be challenging due to thermal degradation. Derivatization is often required.[\[8\]](#)

- Derivatization: The hydroxyl group of **Linoleoyl ethanolamide-d4** is silylated to form a more volatile and thermally stable trimethylsilyl (TMS) ether derivative.[\[8\]](#)
- Instrumentation: A standard GC-MS system.
- Column: A capillary column suitable for lipid analysis.
- Injection: The derivatized sample is injected into the GC.
- Analysis: The mass spectrometer is used to identify and quantify the TMS-derivatized **Linoleoyl ethanolamide-d4**.

## Visualizations

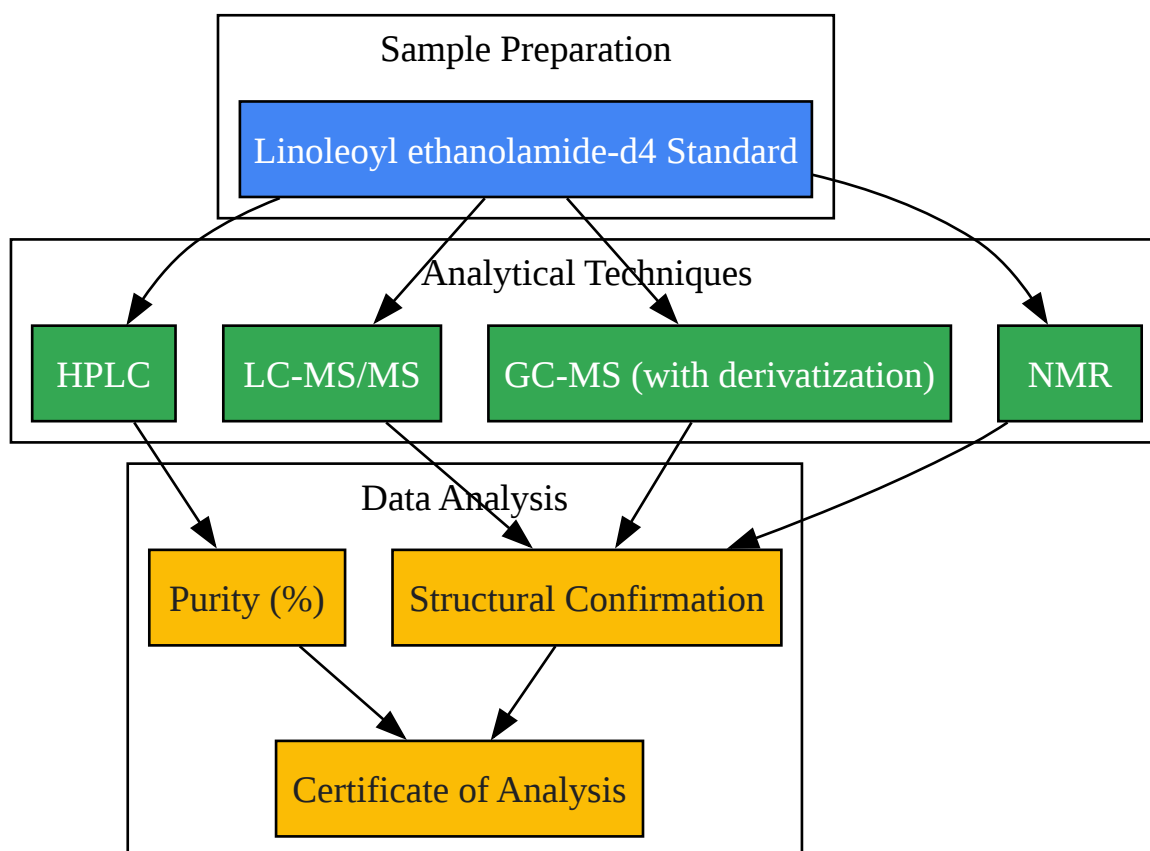
### Chemical Structure of Linoleoyl ethanolamide-d4



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Caption: Chemical structure of **Linoleoyl ethanolamide-d4**.

### Analytical Workflow for Purity Assessment



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Caption: Simplified signaling context of the non-deuterated Linoleoyl ethanolamide.

This technical guide provides a foundational understanding of the purity and analysis of **Linoleoyl ethanolamide-d4**. For all research and development applications, it is imperative to consult the vendor-specific certificate of analysis and employ validated analytical methods.

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